molecular formula C18H13ClN2O B326363 2-[1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl]propanedinitrile

2-[1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl]propanedinitrile

Cat. No.: B326363
M. Wt: 308.8 g/mol
InChI Key: KGKZZAYYUXMQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl]propanedinitrile is an organic compound with the molecular formula C18H13ClN2O and a molecular weight of 308.8 g/mol. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl]propanedinitrile typically involves the alkylation of malononitrile with alpha-bromoketones. One common method includes the three-component condensation of malononitrile, phenacyl bromide, and p-bromobenzaldehyde in ethanol at 20°C in the presence of 10% aqueous potassium hydroxide . This reaction leads to the formation of 2-amino-4-benzoyl-5-(4-bromophenyl)furan-3-carbonitrile, which is an intermediate in the synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of solid catalysts, such as hydrotalcites, can enhance the efficiency and selectivity of the reaction . These catalysts are prepared using combustion methods with glycine or glycerol as fuel, and the reaction is carried out in ethyl acetate as a solvent at 60°C .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl]propanedinitrile undergoes various chemical reactions, including:

    Alkylation: The compound can be alkylated with alpha-bromoketones to form substituted furans and pyrroles.

    Knoevenagel Condensation: This reaction involves the condensation of malononitrile with aldehydes or ketones in the presence of a base, leading to the formation of alpha, beta-unsaturated compounds.

Common Reagents and Conditions

    Reagents: Phenacyl bromide, p-bromobenzaldehyde, potassium hydroxide, ethanol, and hydrotalcite catalysts.

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures (20-60°C) in the presence of a base such as potassium hydroxide or N-methylmorpholine

Major Products

The major products formed from these reactions include substituted furans, pyrroles, and alpha, beta-unsaturated compounds .

Scientific Research Applications

2-[1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl]propanedinitrile has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including heterocyclic systems and biologically active molecules.

    Pharmaceuticals: The compound is involved in the synthesis of potential drug candidates and pharmacologically active compounds.

    Material Science: It is used in the preparation of materials with specific properties, such as fluorescence-based assays.

Mechanism of Action

The mechanism of action of 2-[1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl]propanedinitrile involves its role as an intermediate in various chemical reactions. In the Knoevenagel condensation, for example, the compound undergoes deprotonation by a weak base, followed by nucleophilic attack on the carbonyl group of an aldehyde or ketone, leading to the formation of an alpha, beta-unsaturated compound . This reaction is facilitated by the presence of a base and involves the formation of an enol intermediate .

Comparison with Similar Compounds

Similar Compounds

    Benzylidenemalononitrile: This compound is synthesized through the Knoevenagel condensation of benzaldehyde and malononitrile and is used in similar applications.

    Cyclopentylidenemalononitrile: Another derivative of malononitrile that undergoes similar alkylation reactions with alpha-bromoketones.

Uniqueness

2-[1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl]propanedinitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form substituted furans and pyrroles through alkylation reactions sets it apart from other malononitrile derivatives .

Properties

Molecular Formula

C18H13ClN2O

Molecular Weight

308.8 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]propanedinitrile

InChI

InChI=1S/C18H13ClN2O/c19-16-8-6-13(7-9-16)17(15(11-20)12-21)10-18(22)14-4-2-1-3-5-14/h1-9,15,17H,10H2

InChI Key

KGKZZAYYUXMQJC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)C(C#N)C#N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)C(C#N)C#N

Origin of Product

United States

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